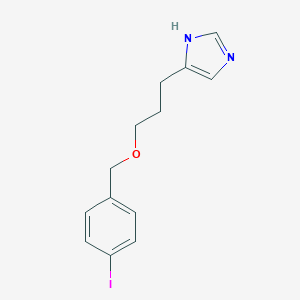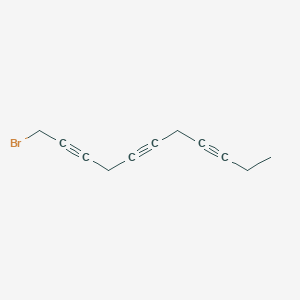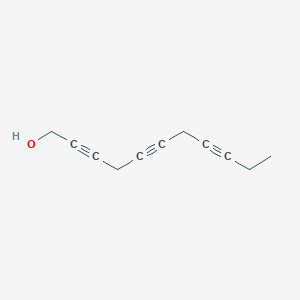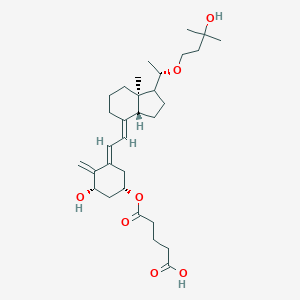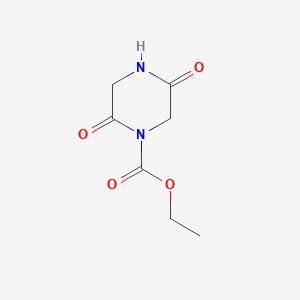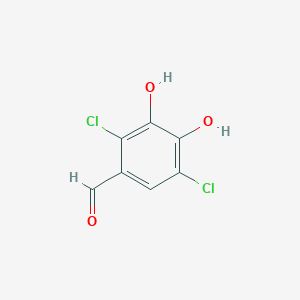![molecular formula C30H28Si B114436 Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- CAS No. 150096-53-0](/img/structure/B114436.png)
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl) is a silane derivative, a type of organosilicon compound, which is composed of a silicon atom with four organic groups attached to it. It is a colorless liquid with a faint odor and is soluble in organic solvents. Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl) has a wide range of applications in the chemical, medical, and industrial fields. It is used as a reagent in the synthesis of organic compounds, as a catalyst in polymerization reactions, and as a surfactant in the manufacture of plastics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Dimethylbis(methylamino)silane, a related compound, can be synthesized using dimethyldichlorosilane and methylamine, highlighting the versatility of silane derivatives in chemical synthesis (Yan, 2011).
- Structural Variations : Research shows the possibility of converting dimethylbis(p-tolyl)silane into various derivatives, demonstrating the structural adaptability of silane compounds (Rotman, Gertner, & Zilkha, 1967).
- Chemical Reactions : Dimethylbis(α-lithiobenzyl)silanes and -germanes, closely related to the target compound, are useful in synthesizing various cyclobutanes, showing the reactivity of silane derivatives (Akkerman & Bickelhaupt, 1988).
Applications in Materials Science
- Organosilane Coatings : Quaternary ammonium silane coatings, including compounds similar to the target silane, are effective in adhesive immobilization of yeasts, indicating their utility in biotechnological applications (Kręgiel & Berłowska, 2014).
- Siloxane Resins : Silanes with benzocyclobutene groups are used to create siloxane resins, which are crucial in developing materials with high thermal stability and low dielectric properties (Zuo, Chen, Zhao, Yang, & Fan, 2008).
Other Notable Uses
- Electrolyte Solvents in Batteries : Novel silane compounds, including dimethylsilane derivatives, are being used as non-aqueous electrolyte solvents in lithium-ion batteries, showing their potential in energy storage technologies (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).
Eigenschaften
IUPAC Name |
dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-17-27-23-11-7-5-9-21(23)13-15-25(27)29(19)31(3,4)30-20(2)18-28-24-12-8-6-10-22(24)14-16-26(28)30/h5-18,29-30H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYCOQTXODFUOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC5=CC=CC=C54)C)C=CC6=CC=CC=C62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- | |
CAS RN |
150096-53-0 |
Source


|
| Record name | (Bis-2-methyl-indenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

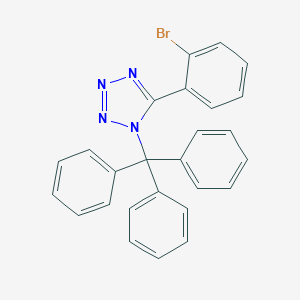
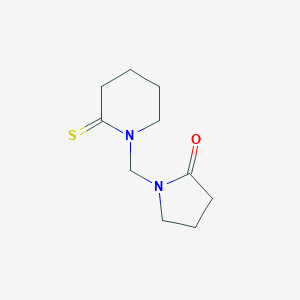
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)

![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
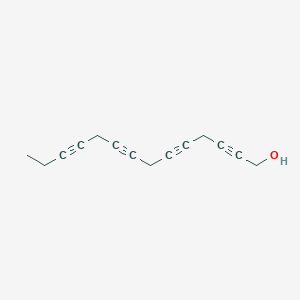
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
